molecular formula C19H16FN3O2 B7591274 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one

3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one

Cat. No. B7591274
M. Wt: 337.3 g/mol
InChI Key: MRXIOCGJYDGAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one, also known as FK-506, is a potent immunosuppressive drug that is widely used in organ transplantation and autoimmune diseases. FK-506 was first discovered in 1987 from the fermentation broth of Streptomyces tsukubaensis, a soil bacterium found in Japan. Since then, FK-506 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one exerts its immunosuppressive effects by binding to a protein called FK-binding protein 12 (FKBP12). The FK506-FKBP12 complex then binds to and inhibits a protein called calcineurin, which is essential for the activation of T cells. By inhibiting calcineurin, this compound prevents the activation of T cells and the subsequent immune response.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the suppression of T cell activation, the inhibition of cytokine production, and the modulation of gene expression. This compound also has neuroprotective effects and can protect neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one has several advantages for lab experiments, including its high potency and specificity for calcineurin inhibition. However, this compound also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one, including the development of new analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this possibility. Finally, the mechanism of action of this compound is still not fully understood, and future research may shed light on this complex process.

Synthesis Methods

The synthesis of 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one involves a complex chemical process that requires several intermediate steps. The first step involves the fermentation of Streptomyces tsukubaensis to produce the this compound precursor, which is then extracted and purified. The purified precursor is then converted to this compound through a series of chemical reactions, including esterification, reduction, and cyclization. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one has been extensively studied for its immunosuppressive properties and potential therapeutic applications. It is primarily used in organ transplantation to prevent rejection by suppressing the immune system. This compound has also been investigated for its potential use in treating autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis. Additionally, this compound has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-22-8-9-23(16-7-6-13(20)11-17(16)22)19(25)15-10-12-4-2-3-5-14(12)18(24)21-15/h2-7,10-11H,8-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXIOCGJYDGAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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